molecular formula C9H11FO2 B2437134 2-(4-Fluorophenyl)-2-methoxyethan-1-ol CAS No. 1785506-03-7

2-(4-Fluorophenyl)-2-methoxyethan-1-ol

Cat. No.: B2437134
CAS No.: 1785506-03-7
M. Wt: 170.183
InChI Key: ZYRUZABXGYQLBP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methoxyethan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a fluorophenyl group and an ether-alcohol chain, making it a potential versatile building block for the synthesis of more complex molecules. Related structural analogs, such as alkoxy-substituted esters, have been synthesized via modern electrochemical oxidative difunctionalization methods, highlighting the relevance of this chemical class in contemporary synthetic methodology development . The presence of both ether and alcohol functional groups on a chiral center, adjacent to an aromatic ring system, suggests potential utility as an intermediate in pharmaceutical research for constructing active pharmaceutical ingredients (APIs) or as a precursor for fragrances and other fine chemicals. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-2-methoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRUZABXGYQLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Fluoro-α-methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-α-methoxyphenethyl alcohol Content Type: In-depth Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

Regioselective Synthesis, Characterization, and Application Profiles

Executive Summary & Chemical Identity

4-Fluoro-α-methoxyphenethyl alcohol (IUPAC: 2-methoxy-2-(4-fluorophenyl)ethanol) represents a specialized class of fluorinated chiral building blocks. Unlike its non-fluorinated analogs used in perfumery, this compound serves as a critical intermediate in the synthesis of bioactive fluorinated neurotransmitter analogs and specific adrenergic receptor antagonists.

The designation "α-methoxy" in the phenethyl alcohol nomenclature specifically refers to the methoxy substitution at the benzylic position (C1 relative to the aromatic ring), rendering the molecule a glycol monoether. This structural distinction is vital, as the regiochemistry dictates metabolic stability and receptor binding affinity in downstream pharmaceutical applications.

Physiochemical Data Profile[1]
PropertyValue / DescriptionNote
IUPAC Name 2-methoxy-2-(4-fluorophenyl)ethanolDefines specific regioisomer
Molecular Formula

Molecular Weight 170.18 g/mol
Appearance Colorless to pale yellow viscous oilHygroscopic
Boiling Point ~265–270 °C (Predicted @ 760 mmHg)High BP due to H-bonding
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly in

Lipophilic fluorinated core
Chirality 1 Chiral Center (Benzylic Carbon)Usually synthesized as racemate

Synthetic Routes & Regiochemical Control

The synthesis of 4-Fluoro-α-methoxyphenethyl alcohol is governed by the regioselective ring-opening of 4-fluorostyrene oxide . The choice of catalyst (Acid vs. Base) is the sole determinant of the product outcome.

The Regioselectivity Paradox

To obtain the


-methoxy  isomer (the target), the nucleophile (methanol) must attack the more hindered benzylic carbon. This contradicts standard 

steric logic but is driven by electronic stabilization of the transition state.
  • Acidic Conditions (

    
    ):  The epoxide oxygen is protonated, weakening the benzylic C-O bond. The reaction proceeds via an 
    
    
    
    -like transition state where the partial positive charge is stabilized by the aromatic ring, directing the nucleophile to the benzylic position.
  • Basic Conditions (

    
    ):  The reaction follows a strict 
    
    
    
    mechanism, where the methoxide attacks the least hindered terminal carbon, yielding the unwanted
    
    
    -methoxy isomer.
Reaction Pathway Diagram (Graphviz)

SynthesisPath Precursor 4-Fluorostyrene Oxide (Epoxide) AcidCond Acidic Cond. (H2SO4 / MeOH) Precursor->AcidCond Protonation BaseCond Basic Cond. (NaOMe / MeOH) Precursor->BaseCond Direct Attack Target TARGET: α-Methoxy Isomer (Benzylic Ether) 2-methoxy-2-(4-fluorophenyl)ethanol AcidCond->Target SN1-like (Benzylic Attack) Byproduct Isomer: β-Methoxy Isomer (Primary Ether) 1-(4-fluorophenyl)-2-methoxyethanol BaseCond->Byproduct SN2 (Terminal Attack)

Figure 1: Divergent regiochemical pathways for styrene oxide ring-opening. The target molecule requires acidic catalysis to force benzylic substitution.

Experimental Protocol: Acid-Catalyzed Methanolysis

Objective: Synthesis of 2-methoxy-2-(4-fluorophenyl)ethanol from 4-fluorostyrene oxide.

Reagents & Setup
  • Precursor: 4-Fluorostyrene oxide (10.0 mmol)

  • Solvent/Reagent: Anhydrous Methanol (20 mL)

  • Catalyst: Sulfuric Acid (

    
    , conc., 0.5 mmol) or 
    
    
    
    .
  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-fluorostyrene oxide in anhydrous methanol.

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add the acid catalyst dropwise over 5 minutes. Note: Exothermic reaction. Temperature control is critical to prevent polymerization of the styrene oxide.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of epoxide by TLC (Hexane:EtOAc 4:1).

  • Quenching: Once complete, re-cool to 0°C and quench by adding saturated

    
     until pH is neutral (pH 7).
    
  • Workup: Evaporate excess methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with brine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). The 
    
    
    
    -methoxy isomer typically elutes after any unreacted epoxide but before the diol byproduct.

Validation Check:

  • If the product is the

    
    -methoxy  isomer (unwanted), the 
    
    
    
    NMR will show a triplet for the methoxy-adjacent protons.
  • The

    
    -methoxy  target will show a distinct doublet of doublets (dd) for the benzylic proton (
    
    
    
    ) around
    
    
    4.2–4.5 ppm.

Analytical Characterization

Accurate identification relies on distinguishing the benzylic ether from the primary alcohol.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignment

7.0 – 7.4MultipletAromatic protons (4H)

4.25ddBenzylic CH (Alpha to ring/Methoxy)

3.60 – 3.80MultipletTerminal

(Alpha to OH)

3.25SingletMethoxy


-115.0SingletPara-Fluorine substituent
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     peaks are often weak for these alcohols.
    
  • Base Peak: Expect a dominant fragment at m/z 139 (corresponding to the stabilized

    
     cation). This fragmentation arises from the cleavage of the 
    
    
    
    bond, which is characteristic of benzylic ethers.

Applications in Drug Development

The 4-Fluoro-α-methoxyphenethyl alcohol scaffold acts as a bioisostere for specific neurotransmitter precursors.

  • Metabolic Blocking: The para-fluorine atom blocks P450-mediated hydroxylation at the 4-position, significantly extending the half-life compared to the non-fluorinated parent compound.

  • Adrenergic Selectivity: The introduction of the bulky

    
    -methoxy group restricts conformational freedom, potentially increasing selectivity for 
    
    
    
    -adrenergic receptors over
    
    
    -adrenergic receptors.
  • Prodrug Moieties: The primary alcohol handle allows for esterification with amino acids to improve oral bioavailability (Valaciclovir-like strategy).

References

  • Regioselective Ring-Opening of Styrene Oxide Derivatives. Frontiers in Chemistry. Discusses the mechanistic divergence between acid and base-catalyzed epoxide openings.

  • 2-(4-Methoxyphenyl)ethanol Properties. NIST Chemistry WebBook. Provides baseline physicochemical data for phenethyl alcohol analogs.

  • Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. BenchChem Protocols. Detailed methodology for methoxy-phenethyl alcohol synthesis via epoxide routes.

  • Comparative Guide to Methoxy Alcohols. BenchChem Technical Guides. Analysis of solvent properties and reactivity of methoxy-substituted alcohols.

Difference between 2-methoxy-2-(4-fluorophenyl)ethanol and 2-methoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-methoxy-2-(4-fluorophenyl)ethanol and 2-methoxy-1-phenylethanol .

Technical Comparison: 2-Methoxy-2-(4-fluorophenyl)ethanol vs. 2-Methoxy-1-phenylethanol

Executive Summary

This guide delineates the structural, synthetic, and functional differences between two specific regioisomers derived from styrene oxide precursors. While both share a core phenylethanol skeleton with a methoxy substituent, they differ fundamentally in regiochemistry (position of the ether vs. alcohol) and electronic substitution (presence of a para-fluorine atom).

  • Compound A (2-methoxy-2-(4-fluorophenyl)ethanol): A primary alcohol with a benzylic ether linkage. Synthesized via acid-catalyzed ring opening of 4-fluorostyrene oxide. The 4-fluoro group enhances metabolic stability against para-hydroxylation.

  • Compound B (2-methoxy-1-phenylethanol): A secondary benzylic alcohol with a primary ether linkage. Synthesized via base-catalyzed ring opening of styrene oxide.[1]

Chemical Identity & Structural Properties[2][3][4]

The fundamental difference lies in the connectivity of the oxygen functionalities relative to the aromatic ring.

FeatureCompound A Compound B
IUPAC Name 2-methoxy-2-(4-fluorophenyl)ethanol2-methoxy-1-phenylethanol
Structure 4-F-Ph-CH(OMe)-CH₂-OHPh-CH(OH)-CH₂-OMe
CAS Number Not widely listed (Analogous to 17628-72-7)3587-84-6
Molecular Formula C₉H₁₁FO₂C₉H₁₂O₂
Molecular Weight 170.18 g/mol 152.19 g/mol
Alcohol Type Primary (Terminal -CH₂OH)Secondary (Benzylic -CH(OH)-)
Ether Type Secondary (Benzylic -CH(OMe)-)Primary (Terminal -CH₂OMe)
Chirality 1 Chiral Center (Benzylic C)1 Chiral Center (Benzylic C)
LogP (Est.) ~1.4 (Fluorine increases lipophilicity)~1.1
Synthesis & Regioselectivity

The synthesis of these compounds illustrates the classic principle of regiocontrol in epoxide ring opening . The choice of catalyst (Acid vs. Base) dictates the site of nucleophilic attack by methanol.

3.1. Mechanism of Formation[2][3]
  • Acid-Catalyzed (Route to Compound A): Under acidic conditions, the epoxide oxygen is protonated, weakening the C-O bonds. The transition state has significant carbocation character. The benzylic carbon (C2) supports a partial positive charge better than the terminal carbon (C1) due to resonance stabilization from the aromatic ring. Consequently, methanol attacks the benzylic position.[1]

    • Effect of 4-Fluoro: The 4-F substituent is inductively withdrawing but resonance donating. While it slightly destabilizes the benzylic cation compared to a methoxy group, it still supports the carbocation character enough to maintain benzylic selectivity under acidic conditions.

  • Base-Catalyzed (Route to Compound B): Under basic conditions (e.g., NaOMe), the reaction proceeds via an SN2 mechanism. Steric hindrance is the dominant factor. The nucleophile (methoxide) attacks the least hindered terminal carbon (C2), resulting in the primary ether and secondary alcohol.

3.2. Reaction Pathway Diagram

The following diagram visualizes the divergent synthetic pathways starting from the respective styrene oxides.

ReactionPathways StartA 4-Fluorostyrene Oxide Acid Acid Catalysis (H+) Carbocation Character StartA->Acid Protonation StartB Styrene Oxide Base Base Catalysis (NaOMe) Steric Control (SN2) StartB->Base Nucleophilic Attack ProdA Compound A 2-methoxy-2-(4-fluorophenyl)ethanol (Benzylic OMe) Acid->ProdA MeOH Attack at Benzylic Carbon (C2) ProdB Compound B 2-methoxy-1-phenylethanol (Benzylic OH) Base->ProdB MeO- Attack at Terminal Carbon (C2)

Figure 1: Divergent regioselectivity in the methanolysis of styrene oxides.

Structural Characterization (NMR & MS)

Distinguishing these isomers requires analysis of the benzylic proton and the carbon environment.

4.1. Proton NMR (^1H NMR)
  • Compound A (Benzylic OMe):

    • The benzylic proton (

      
      ) typically resonates upfield relative to the alcohol analog, around 4.2 – 4.4 ppm .
      
    • The terminal methylene protons (

      
      ) appear as a multiplet around 3.6 – 3.8 ppm .
      
  • Compound B (Benzylic OH):

    • The benzylic proton (

      
      ) is deshirlded by the hydroxyl group and appears downfield, typically around 4.7 – 5.0 ppm .
      
    • The terminal methylene protons (

      
      ) appear around 3.4 – 3.6 ppm .
      
4.2. Mass Spectrometry
  • Compound A: Fragmentation often yields a stabilized

    
    -methoxy benzyl cation (
    
    
    
    ).
  • Compound B: Fragmentation yields a stabilized

    
    -hydroxy benzyl cation (
    
    
    
    ), often appearing at m/z 107 (for unsubstituted) or 125 (if fluorinated).
Functional & Pharmacological Implications
5.1. Metabolic Stability (The Fluorine Effect)

The 4-fluorophenyl group in Compound A serves as a metabolic blocker . In non-fluorinated aromatics (like Compound B), Cytochrome P450 enzymes rapidly hydroxylate the para-position. Substituting hydrogen with fluorine (a bioisostere) blocks this site, significantly extending the compound's half-life and altering its pharmacokinetic profile.

5.2. Reactivity Profile
  • Oxidation: [1][4]

    • Compound A (Primary Alcohol): Oxidizes to a carboxylic acid (2-methoxy-2-(4-fluorophenyl)acetic acid).

    • Compound B (Secondary Alcohol): Oxidizes to a ketone (2-methoxyacetophenone).

  • H-Bonding: Compound B is a stronger H-bond donor at the benzylic position, potentially influencing binding affinity in pockets requiring a specific donor interaction near the aromatic ring.

Experimental Protocols
Protocol A: Synthesis of 2-methoxy-2-(4-fluorophenyl)ethanol (Acid-Catalyzed)

Objective: Regioselective opening of 4-fluorostyrene oxide at the benzylic position.

  • Reagents: 4-Fluorostyrene oxide (1.0 eq), Methanol (solvent/nucleophile), Sulfuric acid (H₂SO₄, cat. 0.1 eq).

  • Procedure:

    • Dissolve 4-fluorostyrene oxide in anhydrous methanol (0.5 M concentration) at 0°C.

    • Add catalytic H₂SO₄ dropwise.

    • Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Monitor via TLC (disappearance of epoxide).

    • Quench: Neutralize with solid NaHCO₃. Filter and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The major product will be the benzylic ether (Compound A).

Protocol B: Synthesis of 2-methoxy-1-phenylethanol (Base-Catalyzed)

Objective: Regioselective opening of styrene oxide at the terminal position.

  • Reagents: Styrene oxide (1.0 eq), Sodium methoxide (NaOMe, 1.1 eq), Methanol.

  • Procedure:

    • Prepare a solution of NaOMe in methanol.

    • Add styrene oxide dropwise at room temperature.

    • Reflux the mixture for 4–6 hours to ensure completion (SN2 kinetics are slower than acid catalysis).

    • Workup: Cool, neutralize with dilute HCl (to pH 7), and extract with dichloromethane.

    • Purification: Distillation or chromatography. The product is exclusively the terminal ether (Compound B).

References

  • Regioselectivity in Epoxide Ring Opening: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for acid/base epoxide opening mechanisms).
  • Synthesis of 2-methoxy-1-phenylethanol

    • BenchChem. (n.d.). 2-Methoxy-1-phenylethanol | 3587-84-6. Retrieved from

  • Stereoselective Synthesis & Enzymatic Resolution

    • Kyoto University. (2000).[2] Asymmetric Reduction of Ketones by Geotrichum candidum. Retrieved from

  • NMR Characterization of Phenylethanol Derivatives

    • Royal Society of Chemistry. (2014). Fiber-supported Fe(III) complex catalyst... for cleaner ring-opening of epoxides. (Contains specific NMR data for 2-methoxy-2-phenylethanol analogs). Retrieved from

Sources

Strategic Integration of Fluorinated Chiral Alcohols in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into chiral alcohol scaffolds is no longer a niche tactic but a fundamental strategy in modern medicinal chemistry. Fluorinated chiral alcohols serve as dual-purpose pharmacophores: they modulate physicochemical properties (pKa, lipophilicity, metabolic stability) while providing rigorous stereochemical control via the gauche effect.

This technical guide dissects the utility of these building blocks, contrasting the "Fluorine Effect" against standard hydrogen-based congeners. It details three validated synthetic routes—Asymmetric Transfer Hydrogenation (ATH), Nucleophilic Trifluoromethylation, and Biocatalysis—and provides a self-validating protocol for the synthesis of enantioenriched trifluoromethyl carbinols.

The Fluorine Advantage: Physicochemical Mechanics

The substitution of hydrogen with fluorine in a chiral alcohol motif induces profound electronic and conformational changes. Understanding these causalities is the first step in rational drug design.

Acidity Modulation (The pKa Shift)

The strong electron-withdrawing nature of the trifluoromethyl (


) group significantly increases the acidity of the adjacent hydroxyl group.
  • Ethanol pKa: ~16.0[1][2]

  • 2,2,2-Trifluoroethanol pKa: ~12.4[3]

Medicinal Implication: This ~3.6 unit drop in pKa transforms the hydroxyl group from a weak hydrogen bond donor (HBD) into a potent HBD. This enhances binding affinity to polar residues (e.g., aspartate, glutamate) in target protein pockets.

Conformational Locking (The Gauche Effect)

Unlike non-fluorinated alkyl chains that prefer anti conformations to minimize steric strain, molecules with vicinal fluorine and heteroatoms (like oxygen) often adopt a gauche conformation. This is driven by hyperconjugative donation from the


 orbital into the low-lying 

antibonding orbital, as well as electrostatic attraction.

Medicinal Implication: This effect allows chemists to "pre-organize" a drug molecule into its bioactive conformation, reducing the entropic penalty upon binding to the receptor.

Visualization: The Fluorine Effect Logic

FluorineEffect Substrate Chiral Alcohol (R-CH(OH)-R') Fluorination Fluorine Substitution (CF3 / F) Substrate->Fluorination pKa pKa Reduction (16.0 -> 12.4) Fluorination->pKa Lipophilicity LogP Modulation (Bioisosterism) Fluorination->Lipophilicity Gauche Gauche Effect (Conformational Lock) Fluorination->Gauche H_Bond Enhanced H-Bond Donor Strength pKa->H_Bond Metabolism Blocked Metabolic Oxidation Lipophilicity->Metabolism Binding Lower Entropic Binding Penalty Gauche->Binding

Caption: Mechanistic impact of fluorine substitution on alcohol properties, linking electronic effects to medicinal outcomes.

Synthetic Architectures

Generating chiral fluorinated alcohols requires navigating the "fluorine effect" in synthesis—specifically, the destabilization of adjacent carbocations and the alteration of transition state geometries.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Asymmetric Transfer Hydrogenation (ATH)Route B: Nucleophilic TrifluoromethylationRoute C: Biocatalysis (KREDs)
Key Reagent Ru/Ir catalysts (e.g., Ru-TsDPEN)Ruppert-Prakash (TMSCF

)
Ketoreductases (KREDs) + NAD(P)H
Substrate Trifluoromethyl KetonesAldehydes/KetonesProchiral Fluorinated Ketones
Mechanism Metal-Ligand Bifunctional CatalysisNucleophilic Addition (Anionic Chain)Enzymatic Hydride Transfer
Scalability High (Industrial Standard)Medium (Cryogenic often required)High (Green Chemistry)
Enantioselectivity Excellent (>95% ee common)Variable (Requires chiral catalysts)Superior (>99% ee)
Decision Logic for Synthesis

SynthesisLogic Start Target: Chiral Fluorinated Alcohol Q1 Is the CF3 group already present in the ketone substrate? Start->Q1 Route_Red Reduction Strategy Q1->Route_Red Yes Route_Nu Nucleophilic Strategy Q1->Route_Nu No (Need to install CF3) Q2 Is the substrate sterically demanding or unstable? Route_Red->Q2 ATH Route A: Metal-Catalyzed ATH (Ru-TsDPEN) Q2->ATH No (Standard Substrate) Bio Route C: Biocatalysis (KRED Screening) Q2->Bio Yes (High Selectivity Needed) Ruppert Route B: Ruppert-Prakash (TMSCF3 + Chiral Catalyst) Route_Nu->Ruppert

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate structure and availability.

Technical Protocol: Ru-Catalyzed ATH of Trifluoromethyl Ketones

This protocol utilizes the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) . It is chosen for its operational simplicity (no high-pressure


 required) and high reliability for electron-deficient trifluoromethyl ketones.
Reaction Mechanism

The reaction proceeds via a metal-ligand bifunctional mechanism. The ruthenium center activates the hydride source (formic acid), while the amino proton of the TsDPEN ligand coordinates the ketone oxygen via hydrogen bonding. This "lock-and-key" transition state ensures high enantioselectivity.

Standard Operating Procedure (SOP)

Objective: Synthesis of (S)-1-phenyl-2,2,2-trifluoroethanol. Scale: 10 mmol.

Materials:

  • Substrate: 2,2,2-Trifluoroacetophenone (1.74 g, 10 mmol).

  • Catalyst: RuCl (6.4 mg, 0.01 mmol, 0.1 mol%).

  • Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or neat conditions.

Protocol Steps:

  • Inerting: Flame-dry a 50 mL Schlenk flask and cool under a stream of nitrogen.

  • Charging: Add the Ru-catalyst (0.1 mol%) and the ketone substrate (10 mmol).

  • Initiation: Add the HCOOH/Et

    
    N azeotrope (3 mL) via syringe.
    
  • Reaction: Stir the mixture at 25°C. The reaction is typically complete within 12–24 hours. Monitor conversion via TLC (silica gel, UV visualization) or

    
    F NMR (shift from -72 ppm ketone to -78 ppm alcohol).
    
  • Quenching: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash combined organics with saturated NaHCO

    
     (to remove residual formic acid) and brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Validation: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Self-Validating Checkpoints:

  • Color Change: The catalyst solution should remain deep orange/red. A color change to black indicates catalyst decomposition (likely O

    
     ingress).
    
  • Gas Evolution: Steady evolution of CO

    
     indicates active dehydrogenation of formic acid.
    

Strategic Applications in Drug Discovery

Case Study: Efavirenz (Sustiva)

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment, relies critically on a chiral trifluoromethyl tertiary alcohol.

  • Structure: Contains a cyclopropylethynyl-trifluoromethyl-carbinol motif.[4][5]

  • Role of Fluorine: The

    
     group lowers the pKa of the tertiary alcohol, enhancing hydrogen bonding within the hydrophobic pocket of the reverse transcriptase enzyme (specifically interacting with Lys101 and Val179).
    
  • Synthesis: Industrial synthesis utilizes the addition of cyclopropylacetylide to a trifluoromethyl ketone. While early routes used stoichiometric chiral additives (ephedrine derivatives), modern approaches utilize catalytic enantioselective alkynylation.

Case Study: Odanacatib Intermediates

Odanacatib (Cathepsin K inhibitor) utilizes a fluorinated leucine core.

  • Building Block: Chiral trifluoroleucine derivatives are synthesized via the asymmetric hydrogenation of trifluoromethyl ketones or imines.

  • Method: Rhodium or Iridium-catalyzed hydrogenation (related to the ATH protocol above) establishes the chiral center adjacent to the

    
     group, ensuring high diastereoselectivity in the final peptidomimetic drug.
    

References

  • Acidity of Fluorinated Alcohols

    • Source: Wikipedia / Bartleby (Verified D
    • Data: 2,2,2-Trifluoroethanol pKa ~12.4 vs Ethanol pKa ~16.0.
    • URL:[Link][6]

  • The Fluorine Gauche Effect

    • Title: Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in C
    • Source: Accounts of Chemical Research (ACS).
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation (ATH)

    • Title: Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031.[6]

    • Source: Organic Chemistry Frontiers (RSC).[6]

    • URL:[Link]

  • Ruppert-Prakash Reagent Mechanism

    • Title: The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action.[7]

    • Source: BenchChem.[7][8]

  • Efavirenz Synthesis

    • Title: A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent.[9]

    • Source: ResearchGate / European Journal of Organic Chemistry.
    • URL:[Link]

  • Biocatalytic Reduction (KREDs)

    • Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
    • Source: Frontiers in Bioengineering and Biotechnology (PMC).
    • URL:[Link]

Sources

Methodological & Application

Catalytic methods for synthesizing β-methoxy alcohols from styrenes

Application Note: Regioselective Catalytic Synthesis of -Methoxy Alcohols from Styrenes

Executive Summary

The





This guide details three catalytic strategies that offer superior control and atom economy:

  • Electrochemical Anodic Oxidation: A reagent-free, scalable method favoring the thermodynamic product.

  • Photoredox Catalysis: A mild, visible-light mediated approach for anti-Markovnikov selectivity.

  • Cobalt-Catalyzed Aerobic Oxidation: A cost-effective method utilizing molecular oxygen.

Mechanistic Logic & Regiocontrol

Understanding the regiochemical outcome is paramount. The location of the methoxy group (


The Divergent Pathways
  • Path A (Radical Cation - Electrochemical/Photoredox): Oxidation of styrene generates a radical cation. The nucleophile (MeOH) attacks the position that yields the most stable radical intermediate (the benzylic position? No, see below).

    • Correction: Nucleophilic attack on the styrene radical cation typically occurs at the

      
      -position  (terminal) to generate the stabilized benzylic radical .
      
    • Subsequent Step: The benzylic radical is oxidized to a cation (or trapped), which is then quenched by water (or hydroxide).

    • Result:

      
      -Methoxy-
      
      
      -Hydroxy product (2-methoxy-1-phenylethanol).
  • Path B (Epoxide - Metal Catalyzed): Styrene is oxidized to styrene oxide.

    • Acidic Methanolysis: MeOH attacks the benzylic (

      
      ) carbon  (electronic control).
      
    • Result:

      
      -Methoxy-
      
      
      -Hydroxy product (2-hydroxy-2-phenylethyl methyl ether).

This guide focuses on Path A (Electrochemical/Photoredox) to access the elusive


-methoxy alcohol

Regioselectivitycluster_RadicalPath A: Radical Cation (Electro/Photo)cluster_EpoxidePath B: Epoxide (Acid Cat.)StyreneStyrene(Ph-CH=CH2)RadCatRadical Cation[Ph-CH-CH2]•+Styrene->RadCat-e⁻ / hνEpoxideStyrene OxideStyrene->Epoxide[O]BenzylicRadBenzylic RadicalPh-CH•-CH2-OMeRadCat->BenzylicRad+ MeOH (β-attack)ProdAβ-Methoxy Alcohol(Ph-CH(OH)-CH2-OMe)BenzylicRad->ProdAOxidation + H2OProdBα-Methoxy Alcohol(Ph-CH(OMe)-CH2-OH)Epoxide->ProdB+ MeOH / H+ (α-attack)

Caption: Divergent regiochemical outcomes based on the catalytic intermediate. Path A is the primary focus of this guide.

Protocol 1: Electrochemical Alkoxyhydroxylation

Best For: Scalability, Green Chemistry, "

This method utilizes anodic oxidation to generate the styrene radical cation. It is a self-validating system: the current density controls the rate of radical generation, preventing runaway side reactions.

Materials & Equipment[1]
  • Power Supply: Potentiostat or standard DC power supply (0–30 V).

  • Electrodes:

    • Anode (Working): Graphite rod or Reticulated Vitreous Carbon (RVC).

    • Cathode (Counter): Platinum plate or Nickel foam.

  • Electrolyte: Lithium Perchlorate (

    
    ) or Tetraethylammonium Tetrafluoroborate (
    
    
    ).
  • Solvent: Methanol (HPLC Grade) and Deionized Water.

Step-by-Step Protocol
  • Cell Assembly: Use an undivided glass cell (beaker type) equipped with a stir bar. Position electrodes 1.0 cm apart.

  • Solution Prep: Dissolve

    
     (0.1 M final concentration) in a mixture of Methanol:Water (4:1 v/v).
    
    • Note: The water content is critical; it acts as the terminal nucleophile for the carbocation.

  • Substrate Addition: Add Styrene (1.0 mmol) to the electrolyte solution (10 mL).

  • Electrolysis:

    • Set the power supply to Constant Current (CCE) mode.

    • Apply 10 mA/cm² current density.

    • Stir vigorously at room temperature.

  • Monitoring: Monitor via TLC or GC-MS every 30 minutes. The reaction is typically complete after 2.5–3.0 F/mol of charge is passed (approx. 3–4 hours).

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Key Causality: The methanol attacks the radical cation first (at the

Protocol 2: Visible-Light Photoredox Catalysis

Best For: Mild conditions, Late-stage functionalization, High functional group tolerance.[1]

This protocol uses an acridinium photocatalyst to access the same radical cation intermediate as the electrochemical method but under milder, pH-neutral conditions.

Materials
  • Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (

    
    ) (5 mol%).
    
  • Oxidant: Oxygen (Balloon) or Phenyl sulfoxide (as terminal oxidant).

  • Light Source: Blue LED (450 nm, ~10 W).

  • Solvent: Methanol (wet).

Step-by-Step Protocol
  • Reaction Setup: In a 10 mL Pyrex vial, combine Styrene (0.5 mmol),

    
     (5 mol%), and wet Methanol (2 mL).
    
  • Degassing/Oxygenation:

    • Option A (Aerobic): Bubble air or

      
       gently for 5 minutes.
      
    • Option B (Redox Neutral): If using a co-oxidant (like a persulfate), degas with

      
      . Recommendation: Use 
      
      
      balloon for simplicity in forming the
      
      
      -methoxy alcohol via the dioxetane or hydroperoxide intermediate which is then reduced.
  • Irradiation: Place the vial 2–3 cm from the Blue LED. Stir at ambient temperature.

  • Quenching: After 12–18 hours, quench with saturated aqueous

    
     (to reduce any peroxides formed).
    
  • Extraction: Extract with Dichloromethane.

PhotoredoxPC_GSMes-Acr+ (Ground State)PC_ESMes-Acr+* (Excited)PC_GS->PC_ESBlue Light (450 nm)PC_ES->PC_GSSET (Oxidation of Styrene)StyreneStyreneStyrene_RCStyrene Radical CationStyrene->Styrene_RC-e⁻Trapping (MeOH/H2O)Trapping (MeOH/H2O)Styrene_RC->Trapping (MeOH/H2O)Regioselective Attack

Caption: Simplified photoredox cycle for styrene oxidation.

Protocol 3: Cobalt-Catalyzed Aerobic Oxidation

Best For: Cost-efficiency, Large-scale batch processing. Note: This method typically proceeds via the epoxide or a radical rebound mechanism. To favor the

Materials
  • Catalyst: Cobalt(II) acetylacetonate [

    
    ] (5 mol%).
    
  • Co-Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%) - Optional but enhances rate.

  • Oxidant: Atmospheric Air (1 atm).

  • Solvent: Methanol.[2]

Protocol
  • Mix Styrene (5 mmol),

    
    , and NHPI in Methanol (20 mL).
    
  • Heat to 60°C under an air atmosphere (balloon or open reflux).

  • Critical Step: The reaction produces Styrene Oxide in situ. To convert to the

    
    -methoxy alcohol, add 10 mol% p-Toluenesulfonic acid (pTSA)  after 4 hours and continue heating for 1 hour.
    
  • Result: This yields the

    
    -methoxy-
    
    
    -hydroxy
    isomer (2-methoxy-2-phenylethanol) predominantly, offering a regio-complement to Protocols 1 & 2.

Data Summary & Comparison

FeatureElectrochemical (Method 1)Photoredox (Method 2)Co-Catalyzed (Method 3)
Mechanism Anodic Oxidation (Radical Cation)SET (Radical Cation)Aerobic Epoxidation / Ring Opening
Key Intermediate Benzylic RadicalBenzylic RadicalEpoxide
Major Isomer

-Methoxy
(2-methoxy-1-phenylethanol)

-Methoxy

-Methoxy
(2-methoxy-2-phenylethanol)
Scalability High (Flow compatible)Low/Medium (Photon flux limited)High
Green Factor Excellent (Electrons as reagent)Good (Visible light)Good (Oxygen as oxidant)

References

  • Electrochemical Difunctionalization

    • Title: Electrochemical Difunctionaliz
    • Source:Chemical Reviews (Relevant context on anodic oxid
    • URL:[Link]

  • Photoredox Anti-Markovnikov Addition

    • Title: Synthesis of anti-Markovnikov Alcohols via Epoxidation and Hydrogenation of Styrenes using Photocatalytically Generated Redox Equivalents.[3]

    • Source:University of Regensburg / ResearchG
    • URL:[Link]

  • Cobalt Catalyzed Aerobic Oxidation

    • Title: Selective Aerobic Peroxidation of Styrene Catalyzed by a Cobalt tert-Butylperoxo Complex.
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Electrochemical Alkoxysulfonylation (Protocol Basis)

    • Title: Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Deriv
    • Source:PMC / NIH
    • URL:[Link]

Technical Application Note: Chemoselective Oxidation of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol

[1]

Executive Summary & Structural Analysis

Objective: To provide validated protocols for the oxidation of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (Substrate A ).

Critical Structural Note (The "Ketone" Constraint): It is chemically imperative to clarify the target product based on the substrate structure provided.

  • Substrate A (Primary Alcohol): 2-(4-Fluorophenyl)-2-methoxyethan-1-ol contains a terminal hydroxymethyl group (

    
    ).[1] Direct oxidation of this substrate yields an Aldehyde  (2-(4-fluorophenyl)-2-methoxyacetaldehyde), not a ketone.[1]
    
  • Substrate B (Secondary Alcohol Isomer): If the target is strictly a Ketone (e.g.,

    
    -methoxy ketone), the starting material must be the regioisomer 1-(4-fluorophenyl)-2-methoxyethan-1-ol .[1]
    

This guide details reagents (DMP, Swern, TEMPO) that are universally effective for converting both Substrate A to its aldehyde and Substrate B to its ketone. These reagents are selected for their ability to preserve the


-methoxy group

1
Chemical Transformation Pathways[2]

OxidationPathwaysSubstrateASubstrate A(Primary Alcohol)2-(4-F-Ph)-2-OMe-ethan-1-olAldehydeProduct A(Aldehyde)2-(4-F-Ph)-2-OMe-acetaldehydeSubstrateA->Aldehyde Oxidation(DMP / Swern / TEMPO)SubstrateBSubstrate B(Secondary Isomer)1-(4-F-Ph)-2-OMe-ethan-1-olKetoneProduct B(Ketone)2-OMe-1-(4-F-Ph)-ethan-1-oneSubstrateB->Ketone Oxidation(Same Reagents)

Figure 1: Oxidation pathways.[1][2] The reagents listed below are effective for both transformations, but the product identity depends strictly on the starting isomer.

Reagent Selection Matrix

The presence of the 4-fluorophenyl moiety (electron-withdrawing) and the methoxy group (potential leaving group) dictates the choice of oxidant.

ReagentMechanismScale Suitability

-Elimination Risk
Recommendation
Dess-Martin Periodinane (DMP) Hypervalent Iodinemg to gramLowest (Neutral pH)Primary Choice for MedChem. Best profile for preserving chiral centers and sensitive ethers.[1]
Swern Oxidation Activated DMSOgram to kgLow (Low Temp)Standard for Lab Scale. Reliable, but requires cryogenic conditions (-78°C) and odor control.[1]
TEMPO / NaOCl Radical / AnelliMulti-gram to ProcessLow (Buffered pH)Best for Scale-Up. Green chemistry profile; uses water/bleach; avoids heavy metals.[1]
PCC / PDC Chromium (VI)LabHigh (Acidic)Avoid. Toxic residue and acidic nature often causes decomposition of

-methoxy alcohols.[1]

Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Best for: High-value intermediates, small scale (<5g), avoiding racemization.[1]

Mechanism: Ligand exchange at the iodine center followed by intramolecular reductive elimination.

Materials:

  • Substrate: 1.0 equiv

  • Dess-Martin Periodinane (DMP): 1.2 equiv[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Buffer:

    
     (optional, recommended if acid sensitive)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (1.0 equiv) in DCM (

    
     concentration).
    
  • Addition: Add solid

    
     (1.5 equiv) to the solution to buffer the acetic acid byproduct.
    
  • Oxidation: Cool to 0°C. Add DMP (1.2 equiv) in a single portion.

  • Reaction: Allow to warm to room temperature (RT). Stir for 1–2 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Dilute with ether. Add a 1:1 mixture of saturated aqueous

    
     (to reduce excess iodine) and saturated 
    
    
    . Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).
  • Isolation: Separate organic layer, dry over

    
    , filter, and concentrate.
    

Why this works: DMP operates under neutral conditions, preventing the loss of methanol (elimination) which is a common side reaction for

Protocol B: Swern Oxidation

Best for: Reliable laboratory synthesis, anhydrous conditions.

Mechanism: Activation of DMSO by oxalyl chloride forms a chloro-sulfonium intermediate, which reacts with the alcohol.[3][2][4]

Materials:

  • Oxalyl Chloride: 1.5 equiv

  • DMSO: 2.5 equiv[1]

  • Triethylamine (

    
    ): 5.0 equiv[1]
    
  • Solvent: DCM (anhydrous)[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve oxalyl chloride (1.5 equiv) in DCM at -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (2.5 equiv) dropwise. Caution: Gas evolution (

    
    ). Stir for 15 mins at -78°C.
    
  • Substrate Addition: Add the alcohol (1.0 equiv) dissolved in minimum DCM dropwise to the cold mixture. Stir for 30–45 mins at -78°C.

  • Base Addition: Add

    
     (5.0 equiv) dropwise. The reaction will turn cloudy/white.
    
  • Warming: Allow the reaction to warm to 0°C over 30–60 minutes.

  • Workup: Quench with water or saturated

    
    . Extract with DCM.[3][5]
    

Why this works: The extremely low temperature prevents side reactions. The basic workup ensures the aldehyde/ketone product remains stable.

Protocol C: TEMPO-Mediated Oxidation (Anelli Conditions)

Best for: Large scale (>10g), green chemistry, cost-efficiency.[1]

Mechanism: Oxoammonium cation acts as the active oxidant, regenerated in situ by bleach (

Materials:

  • TEMPO (catalytic): 0.01 equiv (1 mol%)[1]

  • KBr (co-catalyst): 0.1 equiv[1]

  • Oxidant:

    
     (commercial bleach, approx 0.35 M final conc) adjusted to pH 9.0 with 
    
    
    .
  • Solvent: DCM/Water biphasic system.

Step-by-Step Workflow:

  • Mixture: Dissolve alcohol (1.0 equiv) and TEMPO (0.01 equiv) in DCM.

  • Aqueous Phase: Dissolve KBr (0.1 equiv) in aqueous

    
    . Add to the organic phase.[3][2][6][7] Cool to 0°C.
    
  • Oxidation: Slowly add aqueous

    
     (1.1–1.3 equiv) dropwise while vigorously stirring. Maintain temperature <10°C.
    
  • Monitoring: The reaction is typically fast (15–30 mins). The orange color of TEMPO should persist.

  • Quench: Add aqueous

    
     to destroy excess hypochlorite.
    
  • Isolation: Separate phases. The product is in the DCM layer.[8]

Why this works: TEMPO is highly selective for primary alcohols (to aldehydes) and secondary alcohols (to ketones) without over-oxidizing to carboxylic acids, provided the pH is buffered.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield / Decomposition

-Elimination of OMe
Switch to DMP (neutral pH). Ensure Swern is kept strictly at -78°C until base addition.[1]
Over-oxidation (Acid) Uncontrolled oxidant strengthAvoid Jones Reagent/Permanganate. In TEMPO, ensure strict pH control (pH 8.5–9.5) and stoichiometric control of NaOCl.
Incomplete Reaction Wet solvents (Swern)Swern requires strictly anhydrous conditions. Ensure DMSO is dry.
Racemization Basic conditionsIf the substrate is chiral (at the C-F or C-OMe position), avoid prolonged exposure to

in Swern. DMP is safer for chiral integrity.
Decision Logic for Reagent Selection

ReagentDecisionStartStart: Oxidize 2-(4-F-Ph)-2-OMe-ethan-1-olScaleCheckIs the scale > 10 grams?Start->ScaleCheckCostCheckIs cost/waste a primary constraint?ScaleCheck->CostCheckYesSensitivityIs the substrate acid/base sensitive?ScaleCheck->SensitivityNoTEMPOProtocol C: TEMPO/Bleach(Green, Scalable)CostCheck->TEMPOYesSwernProtocol B: Swern Oxidation(Reliable, Low Temp)CostCheck->SwernNoSensitivity->SwernNo (Standard)DMPProtocol A: Dess-Martin(Mildest, High Value)Sensitivity->DMPYes (High Sensitivity)

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

References

  • Dess-Martin Periodinane (DMP): Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[3][4][6][9] Chem.1983 , 48, 4155–4156.[6]

  • Swern Oxidation: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[3][10] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. [1]

  • TEMPO Oxidation (Anelli): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... Mediated by Oxoammonium Salts." J. Org.[9] Chem.1987 , 52, 2559–2562.[9]

  • Organic Chemistry Portal: "Oxidation of Alcohols to Aldehydes and Ketones."

Application Note: Precision Synthesis of Morpholine Derivatives from 2-(4-Fluorophenyl)-2-methoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2]

The structural motif 4-(2-(4-fluorophenyl)-2-methoxyethyl)morpholine represents a privileged scaffold in medicinal chemistry, sharing structural homology with Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant intermediates) and Selective Serotonin Reuptake Inhibitors (SSRIs).

The starting material, 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (1) , possesses two critical features:

  • A Fluorinated Benzylic Ether: Provides metabolic stability against P450 oxidation and enhances lipophilicity.

  • A Primary Alcohol Handle: Allows for regioselective functionalization without disturbing the sensitive benzylic stereocenter.

This guide details the conversion of (1) into N-substituted morpholine derivatives via a robust Activation-Displacement Strategy . Unlike direct reductive amination (which requires oxidation to the aldehyde and risks racemization), this protocol preserves the optical integrity of the benzylic center.

Strategic Reaction Pathway

The synthesis follows a two-stage sequence: Mesylation followed by Nucleophilic Substitution (


) .
Reaction Scheme Visualization

ReactionScheme SM Starting Material (1) 2-(4-Fluorophenyl)-2-methoxyethan-1-ol Int Intermediate (2) Mesylate Ester SM->Int Activation MsCl Reagents: MsCl, TEA, DCM, 0°C Prod Target Product (3) N-Substituted Morpholine Int->Prod Substitution (SN2) Morph Reagents: Morpholine, K2CO3 CH3CN, Reflux

Figure 1: Synthetic pathway preserving the benzylic methoxy stereocenter.

Protocol A: Activation via Mesylation

Objective: Convert the poor leaving group (-OH) into a potent electrophile (-OMs) without triggering elimination to the styrene derivative.

Materials
  • Substrate: 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with the Substrate and anhydrous DCM (10 mL/g). Flush with Nitrogen (

    
    ).[2]
    
  • Cooling: Cool the solution to 0°C using an ice/brine bath.

    • Expert Insight: Temperature control is critical. Exotherms >10°C can promote

      
      -elimination of the methoxy group, yielding the 4-fluorostyrene side product.
      
  • Base Addition: Add TEA dropwise over 10 minutes. Stir for 15 minutes.

  • Activation: Add MsCl dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes. Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot (

      
      ) should disappear, replaced by the mesylate (
      
      
      
      ).
  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

    
    .[1][3]
    
  • Concentration: Evaporate solvent in vacuo at < 40°C.

    • Stability Note: Mesylates of benzylic ethers can be thermally unstable. Do not heat above 50°C. Use the crude immediately for the next step.

Protocol B: Morpholine Coupling ( )

Objective: Displacement of the mesylate by morpholine.

Materials
  • Substrate: Crude Mesylate (from Protocol A)

  • Nucleophile: Morpholine (2.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous, granular)
    
  • Solvent: Acetonitrile (

    
    ) (HPLC Grade)
    
  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein acceleration.

Step-by-Step Methodology
  • Dissolution: Dissolve the Crude Mesylate in Acetonitrile (8 mL/g).

  • Charge: Add

    
     and Morpholine.
    
    • Why K2CO3? While Morpholine is self-basic, using an inorganic base scavenges the methanesulfonic acid byproduct, preventing the formation of morpholinium salts which stalls the reaction.

  • Reflux: Heat the mixture to 80°C (Reflux) for 6–12 hours.

    • Catalysis: If reaction is slow (check TLC after 4h), add 10 mol% NaI to generate the more reactive alkyl iodide in situ.

  • Workup: Cool to RT. Filter off the inorganic solids (

    
    /salts). Rinse the filter cake with DCM.
    
  • Evaporation: Concentrate the filtrate to a residue.

Purification & Quality Control: The "Acid-Base Switch"

Since the product is a tertiary amine, we can utilize pH-dependent solubility to achieve >98% purity without column chromatography.

Purification Logic Flow

Purification Crude Crude Residue (Product + Neutral Impurities) Acidify Dissolve in EtOAc Extract with 1N HCl (pH 2) Crude->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer Organic Layer (Discard) Sep1->OrgLayer Neutral Impurities (Unreacted Mesylate) AqLayer Aqueous Layer (Contains Product-H+) Sep1->AqLayer Protonated Amine Basify Basify with 2N NaOH to pH 12 AqLayer->Basify Extract Extract into DCM Dry & Concentrate Basify->Extract Final Pure Morpholine Derivative (Free Base) Extract->Final

Figure 2: Self-validating purification protocol utilizing the basicity of the morpholine nitrogen.

Analytical Specifications
ParameterSpecificationMethod
Appearance Pale yellow to colorless oilVisual
Purity > 98.0%HPLC (C18, ACN:H2O)
Identity M+H matches calc. massLC-MS (ESI+)
1H NMR

2.3-2.5 (m, 6H, Morpholine N-CH2 + Linker)
400 MHz, CDCl3
Chiral Integrity No racemization at C2Chiral HPLC

Troubleshooting & Optimization

Issue: Low Yield due to Elimination

If the 4-fluorostyrene derivative is observed (vinyl protons in NMR at 5.2/5.7 ppm):

  • Cause: Reaction temperature too high during mesylation or basicity too strong during coupling.

  • Fix: Switch solvent in Protocol B from Acetonitrile to Toluene . Toluene suppresses the ionization of the leaving group, favoring

    
     over 
    
    
    
    mechanisms.
Issue: Incomplete Conversion
  • Fix: Use Microwave Irradiation at 100°C for 30 minutes in Acetonitrile. This often drives sterically hindered secondary electrophiles to completion.

References

  • Mesylation Protocol: Organic Synthesis, "Alcohol to Mesylate using MsCl, base - General Procedure." Vertex AI Search. Link

  • Morpholine Synthesis Review: Organic Chemistry Portal, "Synthesis of Morpholines." Link

  • Pharmacological Context (NK1 Antagonists): Google Patents, "Convergent process for the preparation of a morpholine compound (US6051717A)." Link

  • Fluorinated Intermediates: GuideChem, "Synthesis of 2-(4-Fluorophenyl)thiophene and related intermediates." Link

  • General Nucleophilic Substitution: Common Organic Chemistry, "Alcohol to Mesylate - Common Conditions." Link

Sources

Troubleshooting & Optimization

Solving solubility issues with 2-(4-Fluorophenyl)-2-methoxyethan-1-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(4-Fluorophenyl)-2-methoxyethan-1-ol Application: Aqueous Formulation for Biological Assays Ticket ID: #SOL-F-4492

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering precipitation when introducing 2-(4-Fluorophenyl)-2-methoxyethan-1-ol into aqueous buffers (PBS, DMEM, etc.).

This behavior is dictated by its structural properties.[1] Unlike simple alcohols, the 4-fluorophenyl moiety significantly increases lipophilicity (LogP estimated ~1.8–2.2), while the methoxy group at the benzylic position adds steric bulk and reduces the polarity of the ether linkage. The single hydroxyl group is insufficient to solvate the hydrophobic aromatic core in pure water.

Key Physicochemical Constraints:

  • Ionization: This molecule is neutral across the physiological pH range (pH 1–14). The alcohol pKa is >15. Do not attempt pH adjustment (acid/base), as it will not improve solubility and may degrade the ether linkage.

  • Crystallinity: The fluorinated ring encourages strong crystal lattice packing (π-π stacking), requiring significant energy to break during dissolution.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best solubilization strategy for your specific assay.

SolubilityMatrix Start Start: Select Assay Type CellBased Cell-Based / In Vivo Start->CellBased Enzymatic Enzymatic / Cell-Free Start->Enzymatic ToxSensitive Is DMSO Toxicity a Concern? (>0.1%) CellBased->ToxSensitive BufferOnly Strict Aqueous Requirement? Enzymatic->BufferOnly Yes Yes ToxSensitive->Yes Use Method B No No ToxSensitive->No Use Method A BufferOnly->Yes Use Method B BufferOnly->No Use Method A or Method C MethodA Method A: DMSO Stock + Stepwise Dilution MethodB Method B: Cyclodextrin (HP-β-CD) Complexation MethodC Method C: Surfactant (Tween 80) Micelles Yes->MethodB No->MethodA No->MethodC

Figure 1: Decision Matrix for selecting the appropriate solubilization protocol based on assay sensitivity.

Detailed Protocols

Method A: The "Stepwise" DMSO Dilution (Standard)

Best for: High-throughput screening, robust cell lines (HeLa, HEK293).

The Problem: Direct addition of a concentrated DMSO stock (e.g., 100 mM) to water causes "shock precipitation." The hydrophobic fluorophenyl rings aggregate faster than they can disperse. The Solution: Intermediate dilution steps.

Protocol:

  • Prepare Master Stock: Dissolve 2-(4-Fluorophenyl)-2-methoxyethan-1-ol in 100% anhydrous DMSO to 50 mM . Vortex until clear.

  • Prepare Intermediate Stock (10x):

    • Dilute the Master Stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400) or pure DMSO.

    • Target: 5 mM.

  • Final Dilution (Rapid Dispersion):

    • Place your culture medium/buffer on a magnetic stirrer (vigorous stir).

    • Slowly inject the Intermediate Stock into the vortex of the stirring buffer.

    • Target: 50 µM (Final DMSO concentration: 0.1%).

Critical Limits:

Parameter Limit Reason
Max DMSO (Cells) 0.1% - 0.5% >0.5% induces cytotoxicity and membrane permeabilization [1].
Max DMSO (Enzymes) 2% - 5% Higher tolerance, but check for enzyme denaturation.

| Stability | 4 Hours | Fluorinated aromatics may eventually crystallize from aqueous DMSO mixtures. Prepare fresh. |

Method B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies (IP/IV), primary cells, neurons, or when DMSO is forbidden.

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic cavity of the β-cyclodextrin is the perfect size (approx 6.0–6.5 Å) to encapsulate the 4-fluorophenyl ring , shielding it from water while the hydrophilic exterior ensures solubility [2][3].

Protocol:

  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to 20% (w/v) . Filter sterilize (0.22 µm).

  • Compound Addition:

    • Add 2-(4-Fluorophenyl)-2-methoxyethan-1-ol powder directly to the vehicle.

    • Target Concentration: 1–5 mg/mL.

  • Energy Input (Crucial):

    • The complex does not form instantly.[1][2]

    • Sonicate in a water bath at 37°C for 30–45 minutes.

    • Shake at 200 RPM for 4–24 hours at room temperature.

  • Verification: The solution should turn from cloudy to clear. If still cloudy, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.

Troubleshooting & FAQs

Q1: I tried acidifying the water, but it didn't help. Why?

Technical Insight: This is a common misconception. Acidification only helps if the molecule has a basic nitrogen (amine) that can be protonated to form a salt. Your molecule (an alcohol/ether) has no ionizable groups. Lowering the pH only risks hydrolyzing the benzylic ether bond (cleaving the methoxy group), creating impurities without improving solubility.

Q2: The solution is clear in DMSO, but turns cloudy immediately upon adding to PBS.

Diagnosis: You are experiencing "Crash-out" due to the high lattice energy of the fluorinated ring. Fix:

  • Warm your PBS to 37°C before addition.

  • Use Method B (Cyclodextrins).

  • If you must use DMSO, add 0.05% Tween-80 to your PBS before adding the DMSO stock. The surfactant prevents micro-crystal nucleation.

Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats. Ethanol is more volatile.

  • Pros: Easier to remove via evaporation if needed.

  • Cons: Lower solubilizing power for fluorinated aromatics compared to DMSO. You may need a lower stock concentration (e.g., 10 mM instead of 50 mM).

Visual Workflow: Serial Dilution to Prevent Precipitation

DilutionProtocol Solid Solid Compound (2-(4-Fluorophenyl)...) DMSO_Stock Master Stock 50 mM in 100% DMSO Solid->DMSO_Stock Dissolve & Vortex Inter_Stock Intermediate Stock 5 mM in DMSO/PEG400 DMSO_Stock->Inter_Stock 1:10 Dilution Final_Sol Final Assay Buffer 50 µM (<0.1% DMSO) DMSO_Stock->Final_Sol AVOID Inter_Stock->Final_Sol Dropwise into Stirring Buffer CrashRisk CRITICAL STEP: Direct dilution here causes precipitation! CrashRisk->DMSO_Stock

Figure 2: Step-wise dilution protocol to minimize the kinetic energy barrier of precipitation.

References

  • BenchChem Technical Support. (2025). Adjusting for the effects of DMSO on cell line growth and viability. Retrieved from

  • Pitha, J., et al. (1986). Hydroxypropyl-β-cyclodextrin: preparation, and characterization.[3][4] International Journal of Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Sigma-Aldrich. (n.d.). 2-Hydroxypropyl-β-cyclodextrin Product Information & Solubility Protocols.

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Fluorophenyl vs. Phenyl Methoxy Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methoxy-1-phenylethanol (Phenyl Methoxy Ethanol) versus its fluorinated analog, 2-Methoxy-1-(4-fluorophenyl)ethanol .

Executive Summary & Compound Identity

This guide compares the reactivity, physicochemical properties, and metabolic profiles of two chiral benzylic alcohol derivatives commonly used as fragments in drug discovery.

FeatureCompound A (Standard) Compound B (Fluorinated)
IUPAC Name 2-Methoxy-1-phenylethanol2-Methoxy-1-(4-fluorophenyl)ethanol
Structure Phenyl ring attached to a glycol ether motifPara-fluoro substituted phenyl ring
Electronic Character Electron-neutral (Reference)Electron-withdrawing (Inductive), Resonance Donor
Key Application Chiral building block, solvent derivativeMetabolically stable bioisostere

Core Reactivity Differentiator: The introduction of the fluorine atom at the para-position fundamentally alters the metabolic stability (blocking CYP450 oxidation) and fine-tunes the electrophilicity of the benzylic carbon without significantly disrupting steric volume.

Physicochemical & Reactivity Profile

A. Electronic Effects & Chemical Reactivity

The reactivity difference is governed by the competition between the fluorine atom's strong electronegativity (Inductive effect,


) and its lone pair donation (Resonance effect, 

).
ParameterPhenyl (H)4-Fluorophenyl (F)Impact on Reactivity
Hammett Constant (

)
0.000.06F is slightly electron-withdrawing in the ground state, making the benzylic alcohol slightly more acidic.
Cation Stabilization (

)
0.00-0.07In reactions involving a benzylic carbocation (e.g., SN1 substitution), F stabilizes the positive charge via resonance, often making it more reactive than H, contrary to simple induction predictions.
Lipophilicity (cLogP) ~1.10~1.25F increases lipophilicity, enhancing membrane permeability.
Bond Dissociation Energy (Para) ~110 kcal/mol (C-H)~116 kcal/mol (C-F)The C-F bond is metabolically inert, blocking oxidative degradation.
B. Metabolic Stability (The "Fluorine Effect")

The most significant functional difference lies in metabolic clearance.

  • Phenyl Analog: Susceptible to rapid para-hydroxylation by Cytochrome P450 enzymes, leading to rapid clearance and formation of phenolic metabolites.

  • 4-Fluoro Analog: The C-F bond is too strong for CYP450 oxoferryl species to cleave. This forces metabolism to slower, secondary pathways (e.g., O-demethylation or aromatic oxidation at less favorable ortho positions), significantly extending the drug's half-life (

    
    ).
    

Experimental Data: Synthesis via Epoxide Ring Opening[1]

The most common route to these compounds is the acid-catalyzed methanolysis of the corresponding styrene oxides. This reaction serves as a perfect probe for their electronic differences.

Experimental Protocol: Acid-Catalyzed Methanolysis

Objective: Synthesize and compare rates of formation for 2-methoxy-1-phenylethanol derivatives.

Reagents:

  • Substrate A: Styrene Oxide (10 mmol)

  • Substrate B: 4-Fluorostyrene Oxide (10 mmol)

  • Solvent/Nucleophile: Anhydrous Methanol (20 mL)

  • Catalyst:

    
     (0.1 mmol, catalytic) or solid acid catalyst (e.g., Amberlyst-15).
    

Workflow:

  • Dissolution: Dissolve 10 mmol of the respective epoxide in 20 mL anhydrous methanol under

    
     atmosphere.
    
  • Initiation: Add catalyst at

    
    . Stir for 10 minutes, then warm to Room Temperature (RT).
    
  • Monitoring: Monitor consumption of epoxide via TLC (Hexane/EtOAc 4:1) or GC-MS.

    • Observation: The regioselectivity is controlled by the stability of the developing positive charge at the benzylic position.

  • Quenching: Neutralize with solid

    
    , filter, and concentrate in vacuo.
    

Results Interpretation:

  • Regioselectivity: Both substrates predominantly yield the

    
    -methoxy alcohol  (attack at the benzylic carbon) due to the 
    
    
    
    -like character of the transition state.
  • Reaction Rate: The 4-Fluorostyrene oxide typically reacts at a rate comparable to or slightly faster than the unsubstituted styrene oxide.

    • Reasoning: Although F is withdrawing (destabilizing the cation via induction), its ability to donate electron density into the empty p-orbital of the carbocation (resonance) compensates, stabilizing the transition state.

Visualization of Pathways

Diagram 1: Metabolic Fate & Reactivity

This diagram illustrates the divergence in metabolic pathways and the resonance stabilization during synthesis.

ReactivityComparison cluster_0 Substrates cluster_1 Metabolic Fate (CYP450) cluster_2 Synthesis Intermediate (Cation) Phenyl Phenyl Methoxy Ethanol (X = H) Metab_H Para-Hydroxylation (Rapid Clearance) Phenyl->Metab_H CYP450 Attack Cation_H Benzylic Cation (H) Standard Stability Phenyl->Cation_H Acid/MeOH Fluoro 4-Fluoro Analog (X = F) Metab_F Blocked Para-Site (Metabolic Stability) Fluoro->Metab_F C-F Bond Resists Cation_F Benzylic Cation (F) Resonance Stabilized Fluoro->Cation_F Acid/MeOH

Caption: Comparison of metabolic susceptibility (top) and cationic synthesis intermediates (bottom). The 4-F analog blocks the primary clearance pathway.

Critical Analysis for Drug Design

When selecting between these two moieties for a lead compound:

  • Select the Phenyl Analog (H) if:

    • You require a "soft drug" that is metabolized quickly to minimize systemic exposure duration.

    • Cost of goods is the primary driver (styrene oxide is a commodity chemical).

  • Select the 4-Fluoro Analog (F) if:

    • Half-life Extension: You observe rapid clearance of the phenyl derivative in microsome stability assays.

    • Potency: You need to increase lipophilicity (logP) to improve Blood-Brain Barrier (BBB) penetration without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs F = 1.47 Å).

    • Metabolic Blocking: You specifically need to prevent formation of a quinone-methide toxic metabolite which can arise from oxidation of the para-position.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hanzlik, R. P., et al. (1984). Substituent effects on the metabolic oxidation of para-substituted derivatives. Journal of Medicinal Chemistry. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivity and properties). Journal of Fluorine Chemistry. Link

A Comparative Guide to the Crystal Structure of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol Derivatives: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the anticipated crystal structure of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol and its derivatives. In the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from structurally analogous compounds to offer expert insights into its likely solid-state properties. This guide is intended for researchers, scientists, and drug development professionals who can utilize these structural predictions to inform synthesis strategies, polymorphism screening, and formulation development.

Introduction: The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a drug's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are paramount to a drug's efficacy and safety. For derivatives of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, a scaffold of interest in medicinal chemistry, understanding the interplay of its functional groups—the fluorophenyl ring, the methoxy group, and the hydroxyl group—is essential for predicting and controlling its solid-state behavior.

This guide will first propose a robust synthetic and crystallization protocol for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol based on established methodologies for similar compounds. Subsequently, a detailed comparative analysis of the crystal structures of related fluorophenyl and methoxy-containing small molecules will be presented. This analysis will elucidate the expected intermolecular interactions, conformational preferences, and packing motifs, providing a solid foundation for future experimental work.

Proposed Synthesis and Crystallization Workflow

To obtain single crystals of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol suitable for X-ray diffraction, a multi-step synthetic route followed by a carefully controlled crystallization process is necessary. The proposed workflow is based on proven synthetic strategies for analogous compounds.[1][2][3]

Synthetic Pathway

The synthesis of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol can be envisioned to proceed via the methoxylation of a suitable precursor followed by reduction. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Methoxylation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product A 2-Bromo-1-(4-fluorophenyl)ethan-1-one B Sodium Methoxide Methanol C 1-(4-Fluorophenyl)-2-methoxyethan-1-one B->C Nucleophilic Substitution D Sodium Borohydride Methanol E 2-(4-Fluorophenyl)-2-methoxyethan-1-ol D->E Carbonyl Reduction

Figure 1: Proposed synthetic workflow for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol.

Experimental Protocol:

  • Methoxylation: To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one in methanol, a solution of sodium methoxide in methanol is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate, 1-(4-fluorophenyl)-2-methoxyethan-1-one. This intermediate is then purified by column chromatography.

  • Reduction: The purified intermediate is dissolved in methanol, and sodium borohydride is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed.

  • Final Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, is purified by column chromatography.

Crystallization Protocol

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.[4] Vapor diffusion is a reliable method for the crystallization of small organic molecules.

Crystallization_Workflow A Dissolve Purified Compound in a suitable solvent (e.g., Chloroform) B Place solution in a small, open vial A->B C Place the vial in a larger, sealed jar containing an anti-solvent (e.g., n-Hexane) B->C D Allow slow vapor diffusion of the anti-solvent into the compound solution C->D E Monitor for crystal formation over several days D->E

Figure 2: Vapor diffusion method for crystallization.

Experimental Protocol:

  • A concentrated solution of the purified 2-(4-Fluorophenyl)-2-methoxyethan-1-ol is prepared in a good solvent (e.g., chloroform or ethyl acetate).

  • This solution is placed in a small, open vial.

  • The vial is then placed inside a larger, sealed jar that contains a small amount of an "anti-solvent" in which the compound is less soluble (e.g., n-hexane or diethyl ether).

  • The anti-solvent will slowly diffuse into the compound's solution, gradually decreasing its solubility and promoting the slow growth of single crystals.

  • The setup is left undisturbed at a constant temperature, and crystal growth is monitored over several days.

Comparative Crystallographic Analysis

In the absence of a determined crystal structure for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, we can infer its likely structural characteristics by comparing the crystallographic data of structurally related compounds. The following table summarizes key crystallographic parameters for several such molecules.

CompoundCCDC # (if avail.)Space Groupa (Å)b (Å)c (Å)β (°)ZRef.
1-(p-Fluorophenyl)-2-(α-pyridyl)ethanolNot providedP2₁/n5.3664(15)8.343(2)25.056(6)93.837(15)4[5][6]
2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-oneNot providedNot providedNot providedNot providedNot providedNot providedNot provided[1]
2-Methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanoneNot providedPca2₁18.769(3)7.643(1)10.0578(16)904[2][7]
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-oneNot providedP-17.1983(6)7.3732(6)9.6439(8)88.634(4)2[8]
Expected Intermolecular Interactions

The crystal packing of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol will be primarily governed by hydrogen bonding and weaker intermolecular interactions involving the fluorine and methoxy groups.

  • Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor. It is highly probable that the primary intermolecular interaction will be the formation of hydrogen bonds between the hydroxyl groups of adjacent molecules, leading to the formation of chains or cyclic motifs. In the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, an intermolecular O-H···N hydrogen bond is observed.[5][6] In our target molecule, we can expect strong O-H···O hydrogen bonds.

  • Role of the Fluorine Atom: The fluorine atom on the phenyl ring is a weak hydrogen bond acceptor and can participate in C-H···F interactions. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing.

  • Influence of the Methoxy Group: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. It is plausible that it could engage in weaker C-H···O interactions with neighboring molecules. The conformation of the methoxy group relative to the rest of the molecule will also influence the overall packing efficiency. Studies on related methoxy-containing compounds have highlighted the importance of C-H···O interactions involving the methoxy group in the formation of supramolecular chains.[2][7]

Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1 2-(4-Fluorophenyl)-2-methoxyethan-1-ol F1 F H2_C C-H F1->H2_C Weak C-H···F Interaction O1_methoxy O O1_methoxy->H2_C Weak C-H···O Interaction O1_hydroxyl O-H O2_hydroxyl O-H O1_hydroxyl->O2_hydroxyl Strong O-H···O Hydrogen Bond M2 2-(4-Fluorophenyl)-2-methoxyethan-1-ol

Figure 3: Anticipated key intermolecular interactions in the crystal lattice of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol.

Conformational Analysis

The molecule possesses rotational freedom around several single bonds, leading to different possible conformations. The torsion angle between the fluorophenyl ring and the ethan-1-ol backbone, as well as the orientation of the methoxy group, will be key conformational features. In related structures, the dihedral angles between aromatic rings can vary significantly, influencing the overall molecular shape and packing. For instance, in 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the dihedral angle between the two phenyl rings is 40.11(16)°.[2][7]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the likely crystal structure of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol and its derivatives based on a comparative analysis of structurally related compounds. The proposed synthetic and crystallization protocols offer a practical starting point for obtaining single crystals for experimental validation.

The key takeaways for researchers are:

  • The crystal packing will likely be dominated by strong O-H···O hydrogen bonding.

  • Weaker C-H···F and C-H···O interactions involving the fluorophenyl and methoxy groups will also play a crucial role in the supramolecular assembly.

  • The conformational flexibility of the molecule will likely give rise to polymorphism, a critical consideration in drug development.

Future experimental work should focus on the successful synthesis and crystallization of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, followed by single-crystal X-ray diffraction to determine its precise three-dimensional structure. This will enable the validation of the predictions made in this guide and provide invaluable data for the rational design of new drug candidates based on this promising scaffold.

References

  • Bentham Open. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). Bentham Open Archives. Available at: [Link]

  • Bentham Open. (2008). 2-(α-pyridyl)ethene Dehydration Compound Obtained from the Condensation Reaction of 2-Methylpyridine and p-Fluorobenzaldehyde. Bentham Open Archives. Available at: [Link]

  • Caracelli, I., Zukerman-Schpector, J., Traesel, H. J., Olivato, P. R., Jotani, M. M., & Tiekink, E. R. T. (2018). 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(5), 655–659. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5429. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. ResearchGate. Available at: [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21.
  • Carugo, O., & Djinovic Carugo, K. (2013). How to read and evaluate a crystal structure. FEBS Journal, 280(22), 5698-5717.
  • Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for sharing structural data.
  • Wikipedia contributors. (2023, December 27). 2-Methoxyethanol. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]

  • Caracelli, I., Olivato, P. R., Traesel, H. J., Valença, J., Rodrigues, D. N. S., & Tiekink, E. R. T. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o657–o658. Available at: [Link]

  • Caracelli, I., Olivato, P. R., Traesel, H. J., Valença, J., Rodrigues, D. N. S., & Tiekink, E. R. T. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o657–o658. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved January 24, 2024, from [Link]

  • Li, Y., et al. (2019). Crystal structure of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, C12H9FO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 227-229.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73946, 1-(4-Fluorophenyl)ethanol. Retrieved January 24, 2024 from [Link].

  • Akkurt, M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
  • Feng, G. (n.d.). Navigating the Synthesis: Expert Insights on 2-(4-Fluorophenyl)thiophene. Tocan-med. Retrieved January 24, 2024, from [Link]

Sources

Validating regiochemistry of epoxide opening using NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Regioselectivity Conundrum

In drug development, the opening of non-symmetrical epoxides is a pivotal transformation. The outcome dictates the scaffold's connectivity and, ultimately, its biological efficacy. The challenge lies in the dichotomy of control:

  • Basic/Nucleophilic Conditions (

    
    ):  Attack typically occurs at the less substituted carbon (steric control).[1][2]
    
  • Acidic/Electrophilic Conditions (

    
    -like):  Attack often favors the more substituted carbon (electronic/carbocation-stabilization control).[3]
    

However, "rules" in organic synthesis are frequently broken by substrate-specific conformational biases or directing groups. While HMBC (Heteronuclear Multiple Bond Correlation) is the standard for establishing connectivity, it often suffers from signal overlap or ambiguity in rigid bicyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) offers a complementary, and often definitive, validation method. By detecting through-space interactions (


), NOESY confirms regiochemistry by mapping the spatial proximity of the incoming nucleophile to the epoxide backbone—a geometric consequence that is unique to each regioisomer.

Part 2: Technique Comparison (The Right Tool for the Job)

To scientifically ground this guide, we must objectively compare NOESY against its primary alternatives.

FeatureNOESY (2D

H-

H)
HMBC (2D

H-

C)
1D

H NMR
X-Ray Crystallography
Primary Output Spatial Proximity (Stereochemistry)Bond Connectivity (Regiochemistry)Chemical Shift & Coupling (

)
Absolute Structure
Regio-Validation Mechanism Detects if Nucleophile is "near"

or

Detects 3-bond coupling (

)
Shift changes (often ambiguous)Direct visualization
Sample Requirement Solution state (

5-10 mg)
Solution state (

10-20 mg)
Solution state (<1 mg)Single Crystal (Hard to grow)
Limitation Requires protons on Nucleophile; MW dependentBlind to quaternary carbons (sometimes)Overlapping signalsTime-consuming
Verdict Critical Validator when HMBC is ambiguous.Primary Screen for connectivity.Preliminary check only.Gold Standard (if possible).

Part 3: The "Proximity Logic" (Mechanism of Action)

The validity of using NOESY for regiochemistry rests on the


 dependence of the NOE signal intensity.

The Logic: When a nucleophile (


) opens an epoxide ring, it attaches to either Carbon 

or Carbon

.
  • Scenario A (Attack at

    
    ):  The 
    
    
    
    protons will be spatially distant from
    
    
    but spatially proximal to substituents on
    
    
    .
  • Scenario B (Attack at

    
    ):  The 
    
    
    
    protons will be proximal to substituents on
    
    
    .

By measuring the cross-peak intensity between the nucleophile's protons and the distinct protons of the epoxide backbone, we can unambiguously assign the regioisomer.

Visualization: The Logic Flow

RegioLogic Epoxide Non-Symmetrical Epoxide (C-alpha vs C-beta) Reaction Nucleophilic Attack (Nu-H) Epoxide->Reaction IsomerA Isomer A: Attack at Less Substituted (C-beta) Reaction->IsomerA Steric Control IsomerB Isomer B: Attack at More Substituted (C-alpha) Reaction->IsomerB Electronic Control NOE_A NOESY Signal: Nu-H <--> H-alpha (Strong) Nu-H <--> H-beta (Weak/None) IsomerA->NOE_A Predicted NOE NOE_B NOESY Signal: Nu-H <--> H-beta (Strong) Nu-H <--> H-alpha (Weak/None) IsomerB->NOE_B Predicted NOE

Caption: Decision tree for assigning regiochemistry based on NOE correlations between the nucleophile (Nu-H) and backbone protons.

Part 4: Experimental Protocol (Self-Validating System)

To ensure trustworthy data, the NOESY experiment must be set up to maximize magnetization transfer while minimizing artifacts (zero-quantum coherence).

Sample Preparation
  • Concentration: 10–20 mM is ideal. Too dilute (<2 mM) requires excessive scan times; too concentrated (>100 mM) can induce aggregation, altering correlation times (

    
    ).
    
  • Solvent: Use a non-viscous solvent (e.g.,

    
    , 
    
    
    
    ) to ensure sharp lines. Avoid
    
    
    unless necessary for solubility, as its high viscosity alters the optimal mixing time.
  • Degassing: Oxygen is paramagnetic and accelerates relaxation (

    
    ). For high-precision NOESY, degas the sample (nitrogen flush or freeze-pump-thaw) to maximize the NOE buildup.
    
Pulse Sequence Selection
  • Standard: noesygpphpp (Bruker) or equivalent.

  • Why: Uses gradient pulses for pathway selection (cleaner spectra) and a purge pulse to remove zero-quantum artifacts which can mimic NOE signals.

The Critical Parameter: Mixing Time ( or )

The mixing time is the period where magnetization transfer occurs.[4] It must be tuned to the molecular weight (MW) of your product.

Molecular Weight (Da)RegimeOptimal Mixing TimeRisk of Error
< 600 (Small)Positive NOE600 – 800 ms Too short = No signal.
600 – 1200 (Mid)Zero CrossingUse ROESY NOE intensity

0.
> 1200 (Large)Negative NOE100 – 300 ms Too long = Spin diffusion (false positives).

Expert Insight: For most drug-like small molecules (MW 300-500), start with 500 ms . If signals are weak, increase to 800 ms. If you see all protons correlating with all others, you have "Spin Diffusion"—reduce mixing time immediately.

Acquisition Workflow

Workflow Step1 1. 1D Proton NMR (Assign Backbone H) Step2 2. T1 Measurement (Optional but Recommended) Step1->Step2 Step3 3. Set Mixing Time (Based on MW/T1) Step2->Step3 Step4 4. Acquire NOESY (Min 8 scans/increment) Step3->Step4 Step5 5. Phase & Baseline Corr. (Critical for quantification) Step4->Step5

Caption: Step-by-step acquisition workflow for high-fidelity NOESY data.

Part 5: Data Interpretation & Case Study

Scenario: Opening of Styrene Oxide (Phenyl-oxirane) with Benzylamine .

  • Target: Determine if the amine attacked the benzylic carbon (C1) or the terminal carbon (C2).

Analysis Steps:

  • Identify the Nucleophile Signal: Locate the Benzylamine

    
     protons (typically distinct doublets around 3.5–4.0 ppm).
    
  • Identify the Backbone Signals:

    • 
       (Benzylic methine): ~4.5–5.0 ppm (deshielded by OH and Ph).
      
    • 
       (Terminal methylene): ~3.5–4.0 ppm.
      
  • Check the Cross-Peaks:

    • Regioisomer 1 (Attack at Terminal C2): The amine is attached to C2. The

      
       protons are directly attached to C2, so they are naturally close to 
      
      
      
      . However, the critical NOE is the lack of strong NOE to
      
      
      compared to the strong coupling seen in COSY.
    • Regioisomer 2 (Attack at Benzylic C1): The amine is attached to C1. The

      
       protons will show a strong NOE to the terminal
      
      
      
      protons (which are now on the adjacent carbon with the alcohol).

Self-Validation Check: Always compare the NOESY cross-peaks against the COSY spectrum.

  • COSY = Through bond (J-coupling).

  • NOESY = Through space.[5][6]

  • If a cross-peak exists in NOESY but not in COSY, it confirms a spatial proximity that is not a direct bond—this is the "smoking gun" for folding or specific regiochemical placement.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The authoritative text on pulse sequences and mixing times).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for chemical shifts of epoxides and ethers).

  • Hu, H., et al. (2008). "Regioselective Ring Opening of Epoxides." Journal of Organic Chemistry. (Provides mechanistic context for S_N1 vs S_N2 outcomes).

  • Neuhaus, D., & Williamson, M. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (The definitive guide on NOE theory and spin diffusion limits).

Sources

Reference Standards for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for researchers and analytical scientists tasked with sourcing, qualifying, and utilizing reference standards for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (CAS: 1785506-03-7).

Unlike common pharmacopeial impurities with established USP/EP monographs, this compound is often encountered as a process-related impurity or intermediate in the synthesis of fluorinated APIs (e.g., specific azole antifungals or phenyl-piperazine derivatives). Consequently, "Gold Standard" pharmacopeial reference materials are rarely available, requiring the analyst to rigorously qualify commercial "research-grade" materials.

Executive Summary & Strategic Context

2-(4-Fluorophenyl)-2-methoxyethan-1-ol presents unique analytical challenges due to its fluorinated chromophore , chiral center , and ether-alcohol functionality . In drug development, it typically arises from the reduction of 2-(4-fluorophenyl)-2-methoxyacetic acid or the ring-opening of 2-(4-fluorophenyl)oxirane in methanolic conditions.

Accurate quantification is critical because methoxy-alcohol impurities can be genotoxic (alkylating potential) or chemically reactive. This guide compares the three primary sourcing tiers and provides a self-validating protocol to upgrade a "Research Chemical" to a "Primary Reference Standard."

The Hierarchy of Standards: A Comparative Overview
FeatureTier 1: Pharmacopeial (USP/EP) Tier 2: Certified Reference Material (CRM) Tier 3: Research/Building Block Grade
Availability Rare/Non-existent for this specific CAS.Low. Custom synthesis often required.High. (e.g., BLD Pharm, Sigma, Enamine).
Traceability Metrological (NIST/BIPM).ISO 17034 Accredited.Vendor Internal CoA only.
Purity Data Absolute method (DSC/qNMR).Mass Balance (100 - impurities).Area % (HPLC) only.
Risk Negligible.Low.High. Potency often overestimated.
Best Use Release Testing.Method Validation / Release.Early R&D / Feasibility.

Technical Characterization & Analytical Causality

To objectively evaluate a standard, one must understand the molecule's physicochemical behavior.

  • Chromophore (UV Detection): The 4-fluorophenyl group provides a distinct UV absorption maximum at ~262 nm (secondary band) and ~210 nm (primary band). Recommendation: Use 210 nm for sensitivity, but 262 nm for specificity to avoid solvent cut-off interference.

  • Chirality: The C2 position is chiral. Commercial "building blocks" are typically racemic .

    • Critical Check: If your API is a single enantiomer, you must determine if this impurity is racemic or enantiopure using Chiral HPLC (e.g., Chiralpak AD-H).

  • Ionization (LC-MS): The hydroxyl group allows for ESI(+) ionization, typically forming

    
     or 
    
    
    
    adducts.

Experimental Protocol: The "Self-Validating" Qualification Workflow

Since a USP standard is unavailable, you must purchase a Tier 3 (Research Grade) standard and qualify it in-house to Tier 2 status. Do not rely solely on the vendor's "95%" label.

Workflow Diagram: From Sourcing to Certified Potency

StandardQualification Source Source: Research Grade (e.g., BLD/Sigma) ID Identity Confirmation (1H-NMR, MS, IR) Source->ID Step 1 Purity Chromatographic Purity (HPLC-UV Area %) ID->Purity Step 2a Volatiles Volatiles/Solvents (TGA or GC-HS) ID->Volatiles Step 2b Inorganics Residue on Ignition (ROI / Ash) ID->Inorganics Step 2c Calc Mass Balance Calculation (Potency Assignment) Purity->Calc Volatiles->Calc Inorganics->Calc Valid Qualified Reference Standard (Ready for GMP Use) Calc->Valid

Caption: Logical workflow for converting a raw chemical building block into a qualified reference standard using the Mass Balance approach.

Step-by-Step Qualification Methodology
Phase 1: Identity (Structural Confirmation)
  • 1H-NMR (DMSO-d6): Confirm the methoxy singlet (~3.2 ppm) and the diagnostic triplet/multiplet for the ethan-1-ol side chain.

  • Mass Spectrometry: Direct infusion ESI(+). Expect parent ion

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
Phase 2: Purity Assessment (The "Mass Balance" Approach)

To assign an absolute potency (Assay %) to the standard, use the following equation. This is the industry standard for non-pharmacopeial materials.

graphic Purity
\text{Potency}

1. Chromatographic Purity (HPLC-UV):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 210 nm (Max sensitivity) and 254 nm.

  • Acceptance: Integration of the main peak vs. total area. Note: Research grade materials often contain 1-5% late-eluting oligomers.

2. Volatile Content (TGA or GC-HS):

  • Research chemicals often contain trapped solvents (EtOAc, Hexane) from their synthesis.

  • Method: Thermogravimetric Analysis (TGA). Heat from

    
     to 
    
    
    
    at
    
    
    . The weight loss step before decomposition represents volatiles.

3. Inorganic Content (ROI):

  • Perform Residue on Ignition if the synthesis involved metal catalysts (e.g., Pd/C reduction) or salt formation.

Troubleshooting & Common Pitfalls

Issue 1: Response Factor Variation

The 4-fluorophenyl chromophore is moderately weak. If you are quantifying this impurity against the main API (e.g., an Azole drug) using "Area %" (normalization), you will likely underestimate the impurity level if the API has a stronger chromophore (like a triazole or pyridine ring).

  • Solution: You must determine the Relative Response Factor (RRF).

    • Prepare equimolar solutions of the API and the 2-(4-Fluorophenyl)-2-methoxyethan-1-ol standard.

    • 
      .
      
Issue 2: Chiral Separation

If your method is for a chiral drug, the racemic standard will split into two peaks.

  • Protocol: Use a polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or IC).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Observation: The enantiomers of this alcohol resolve well in normal phase. In Reverse Phase, separation is difficult without derivatization.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[1][2] Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. (2023). Link

  • Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)-2-methoxyethan-1-ol (CAS 1785506-03-7).[1][2][3]Link

  • National Institute of Standards and Technology (NIST). Reference on Constants, Units, and Uncertainty: Certified Reference Materials.Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-2-methoxyethan-1-ol. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Analysis: Understanding the Compound

For instance, 2-methoxyethanol is a known reproductive toxicant, and it is harmful if ingested, inhaled, or absorbed through the skin.[1][2][3][4][5][6] The presence of the fluorophenyl group may further influence its toxicological profile. Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses similar or potentially greater hazards.

Anticipated Hazards:

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2][3][5][6]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[1][2][6]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5][6]

  • Flammability: As an organic solvent, it should be considered flammable.[1][2][3][4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following recommendations are based on a comprehensive risk assessment for handling hazardous organic compounds.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]
Hand Protection Double Gloving with Chemically Resistant Gloves: Wear two pairs of gloves. The inner glove should be a thin, nitrile glove, while the outer glove should be a chemically resistant material such as butyl rubber or Viton™. This provides a barrier against breakthrough and allows for the safe removal of the outer glove if contaminated. Always consult a glove compatibility chart for the specific chemicals being used.
Body Protection Flame-Resistant Laboratory Coat: A flame-resistant lab coat is essential due to the flammability risk.[1] Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a Certified Chemical Fume Hood: All handling of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5] If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][8]

DOT Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling 2-(4-Fluorophenyl)-2-methoxyethan-1-ol AssessHazards Assess Hazards: - Reproductive Toxin - Flammable - Acute Toxicity Start->AssessHazards EyeProtection Eye Protection: Chemical Goggles + Face Shield AssessHazards->EyeProtection HandProtection Hand Protection: Double Gloving (Nitrile + Butyl/Viton) AssessHazards->HandProtection BodyProtection Body Protection: Flame-Resistant Lab Coat AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: Chemical Fume Hood or Respirator AssessHazards->RespiratoryProtection SafeHandling Safe Handling Procedure EyeProtection->SafeHandling HandProtection->SafeHandling BodyProtection->SafeHandling RespiratoryProtection->SafeHandling

Caption: PPE selection workflow for handling 2-(4-Fluorophenyl)-2-methoxyethan-1-ol.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5]

  • Keep the container tightly closed.[1][2][5]

  • Store in a designated and clearly labeled area for toxic and flammable substances.

Handling Procedures
  • Preparation: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and waste containers within the fume hood.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Aliquoting and Dispensing: Use non-sparking tools and ground all equipment to prevent static discharge.[1][2][3]

  • Heating: If heating is required, use a heating mantle or a sand bath. Do not use an open flame.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.[2][3][5]

Spill Management

In the event of a spill:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing 2-(4-Fluorophenyl)-2-methoxyethan-1-ol must be segregated from non-halogenated waste streams.[9][10][11][12] This is critical for proper disposal and often impacts disposal costs.[12]

  • Waste Containers: Collect all liquid and solid waste in designated, clearly labeled, and sealed hazardous waste containers.[11] The label should include "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[10][13] Never dispose of this compound down the drain.[12]

DOT Diagram: Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_disposal Final Disposal Start Start: Waste Generated IdentifyWaste Identify as Halogenated Organic Waste Start->IdentifyWaste SegregateWaste Segregate from Non-Halogenated Waste IdentifyWaste->SegregateWaste CollectWaste Collect in Labeled Hazardous Waste Container SegregateWaste->CollectWaste StoreWaste Store in Designated Waste Accumulation Area CollectWaste->StoreWaste ProfessionalDisposal Dispose via Licensed Hazardous Waste Vendor (Incineration) StoreWaste->ProfessionalDisposal

Caption: Waste disposal workflow for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][5]

References

  • Benchchem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Bucknell University. Hazardous Waste Segregation.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: ≥99,3 %, p.a., ACS.
  • Santa Cruz Biotechnology. 2-Methoxyethanol.
  • Loba Chemie. 2-METHOXYETHANOL EXTRA PURE.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. 2-Methoxyethanol.
  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-methoxyethanol.
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. Personal Protective Equipment.
  • American Chemistry Council. Protective Equipment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.